molecular formula C6H4Br2ClNO B8234026 3,5-Dibromo-4-chloro-2-methoxypyridine

3,5-Dibromo-4-chloro-2-methoxypyridine

Cat. No.: B8234026
M. Wt: 301.36 g/mol
InChI Key: SWCVDWUQJQGZJG-UHFFFAOYSA-N
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Description

3,5-Dibromo-4-chloro-2-methoxypyridine is a useful research compound. Its molecular formula is C6H4Br2ClNO and its molecular weight is 301.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,5-Dibromo-4-chloro-2-methoxypyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dibromo-4-chloro-2-methoxypyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,5-dibromo-4-chloro-2-methoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2ClNO/c1-11-6-4(8)5(9)3(7)2-10-6/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWCVDWUQJQGZJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=C1Br)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Architecting Reactivity: A Technical Guide to Bromo-Chloro Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, heterocyclic scaffolds bearing both bromo and chloro substituents (e.g., bromo-chloro-pyridines, -pyrimidines, -thiophenes) represent a "privileged" class of intermediates. Their value lies in their orthogonal reactivity : the distinct bond dissociation energies (BDE) of C–Br (~68 kcal/mol) and C–Cl (~81 kcal/mol) allow for precise, sequential functionalization without the need for protecting groups. Furthermore, retained halogen atoms serve as critical pharmacophores, modulating lipophilicity and engaging in specific halogen bonding (XB) interactions within protein pockets.

This guide details the synthesis, chemoselective manipulation, and structural utility of these scaffolds, moving beyond basic textbook definitions to application-critical workflows.

Structural Significance: The Sigma-Hole

Before discussing synthesis, it is vital to understand why one might retain a halogen in the final drug candidate. Halogens are not merely hydrophobic bulk; they are directional Lewis acids.[1]

Halogen Bonding (XB) Mechanics

The electron density around a halogen atom is anisotropic.[2] While the equatorial belt is electron-rich (nucleophilic), the region along the C–X bond axis is electron-deficient. This positive cap is called the


-hole .
  • Interaction Strength: I > Br > Cl > F.[3]

  • Directionality: Highly linear (C–X[3]···Nucleophile angle

    
     180°).
    
  • Utility: A C–Cl or C–Br bond can anchor a ligand to a backbone carbonyl oxygen in a kinase hinge region, often more effectively than a hydrogen bond due to the hydrophobic shielding of the halogen.

Halogen

-Hole Magnitude (

)
C–X Bond Length (

)
Metabolic Stability
Chlorine Moderate~1.73High
Bromine Strong~1.85Moderate
Iodine Very Strong~2.00Low (Metabolically labile)

Key Insight: Chlorine is often the "Goldilocks" substituent—providing sufficient


-hole character for binding affinity while maintaining high metabolic stability against oxidative dehalogenation.

Synthetic Methodologies: Accessing the Scaffold

Constructing a heterocycle with precise regio-placement of Br and Cl atoms often requires non-intuitive strategies. Direct electrophilic halogenation (SEAr) is often insufficient due to directing group conflicts.

The Halogen Dance (Base-Catalyzed Migration)

The "Halogen Dance" (HD) is the most powerful tool for restructuring halogenated heterocycles. It involves the base-mediated migration of a halogen (typically Br or I) to a thermodynamically more stable position, often adjacent to the heteroatom or another stabilizing group.

Mechanism:

  • Lithiation: Treatment with a hindered base (LDA) removes the most acidic proton (often ortho to the halogen).

  • Isomerization: The lithiated species undergoes rapid equilibrium, where the halogen migrates to the lithiated position, generating a new, more stable lithiated species.

  • Trapping: The final lithiated intermediate is quenched with an electrophile (E+).

This technique allows access to substitution patterns (e.g., 2,3,4-trisubstituted thiophenes) that are impossible to achieve via direct SEAr.

Visualization: The Halogen Dance Mechanism

The following diagram illustrates the migration pathway on a thiophene scaffold, a classic substrate for this transformation.

HalogenDance Figure 1: Mechanism of the Base-Catalyzed Halogen Dance on Thiophene Start 2-Bromo-thiophene (Kinetic Precursor) Lith1 3-Lithio-2-bromo-thiophene (Kinetic Intermediate) Start->Lith1 LDA, -78°C (Deprotonation) Trans Transition State (Halogen Migration) Lith1->Trans Lith2 2-Lithio-3-bromo-thiophene (Thermodynamic Intermediate) Trans->Lith2 Isomerization Product 3-Bromo-2-functionalized-thiophene (Final Product) Lith2->Product Electrophile (E+) (Quench)

Chemoselectivity: The Br > Cl Hierarchy

The primary utility of bromo-chloro scaffolds is the ability to react at the bromine site while leaving the chlorine site intact for a subsequent step.

The Reactivity Gap

In Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), the rate-determining step is often Oxidative Addition . The rate correlates directly with Bond Dissociation Energy (BDE).

  • Fast: C–I > C–Br > C–OTf

  • Slow: C–Cl

Operational Strategy:

  • Step 1 (C–Br): Use standard Pd(0) sources (e.g.,

    
    ) at moderate temperatures (60-80°C). The C–Cl bond remains inert.
    
  • Step 2 (C–Cl): Activate the remaining chloride using electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos, or

    
    ) and higher temperatures (100°C+).
    
Visualization: Sequential Functionalization Workflow

This diagram depicts the logic flow for functionalizing a 2-chloro-4-bromo-pyridine scaffold.

SequentialCoupling Figure 2: Sequential Chemoselective Functionalization Strategy Scaffold Scaffold: 2-Chloro-4-Bromo-Pyridine Step1_Cond Condition A: Pd(PPh3)4, Ar-B(OH)2 Na2CO3, 80°C Scaffold->Step1_Cond Intermed Intermediate: 2-Chloro-4-Aryl-Pyridine Step1_Cond->Intermed Chemoselective coupling at Br Step2_Cond Condition B: Pd2(dba)3, XPhos Amine/Boronate, 110°C Intermed->Step2_Cond Final Final Target: 2,4-Difunctionalized Pyridine Step2_Cond->Final Activation of Cl (Ligand Controlled)

Experimental Protocols

Protocol A: The Halogen Dance (Synthesis of 3-Bromo-2-formylthiophene)

This protocol demonstrates the migration of bromine from C-2 to C-3, followed by trapping with DMF.

Reagents:

  • 2-Bromothiophene (1.0 equiv)

  • LDA (Lithium diisopropylamide) (1.1 equiv)

  • DMF (Dimethylformamide) (1.2 equiv)

  • THF (Anhydrous)

Procedure:

  • Preparation: Flame-dry a 3-neck round-bottom flask and purge with Argon. Add anhydrous THF and cool to -78°C (dry ice/acetone bath).

  • Base Addition: Add LDA solution dropwise via syringe pump over 15 minutes. Critical: Maintain temperature below -70°C to prevent benzyne formation or decomposition.

  • Substrate Addition: Add 2-Bromothiophene (diluted in THF) dropwise.

  • The "Dance": Stir at -78°C for 30 minutes. During this time, the kinetic 5-lithio species isomerizes to the thermodynamic 3-bromo-2-lithio species.

  • Quench: Add anhydrous DMF dropwise. Stir for 15 minutes at -78°C, then allow to warm to 0°C.

  • Workup: Quench with saturated

    
    . Extract with EtOAc, wash with brine, dry over 
    
    
    
    , and concentrate.
  • Outcome: The product is 3-bromo-thiophene-2-carbaldehyde. The bromine has effectively "moved" positions.[4][5]

Protocol B: Chemoselective Suzuki Coupling (Br vs. Cl)

Target: Coupling at the Bromo-position of 2-chloro-5-bromopyrimidine.

Reagents:

  • 2-Chloro-5-bromopyrimidine (1.0 equiv)

  • Phenylboronic acid (1.1 equiv)

  • 
     (0.03 equiv / 3 mol%)
    
  • 
     (2.0 equiv, 2M aqueous solution)
    
  • DME (Dimethoxyethane) / Water (4:1 ratio)

Procedure:

  • Degassing: Combine solvent (DME/Water) in a reaction vial and sparge with Nitrogen for 10 minutes. Oxygen is the enemy of chemoselectivity here; it promotes homocoupling.

  • Assembly: Add the pyrimidine, boronic acid, and base. Add the Pd catalyst last.

  • Reaction: Heat to 70°C for 4-6 hours. Monitor by LCMS.

    • Checkpoint: Look for the consumption of the bromide. If the chloride starts reacting (bis-coupling), lower the temperature to 50°C.

  • Isolation: Filter through Celite, dilute with water, extract with DCM.

  • Note: The 2-chloro group remains intact, ready for a subsequent

    
     displacement with an amine.
    

References

  • Schnürch, M., et al. (2007).[6] "Halogen dance reactions—A review." Chemical Society Reviews.[6]

  • Wilcken, R., et al. (2013). "Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry.

  • Scholfield, M. R., et al. (2013). "Halogen bonding in protein–ligand interactions: design and applications." Protein Science.

  • Lott, J., et al. (2023).[7] "Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates." Chemistry – A European Journal.

  • Eicher, T., et al. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (General Reference for heterocyclic reactivity trends).

Sources

Navigating the Pyridine Scaffold: Synthetic Strategies for Rare and Complex Intermediates in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyridine is a privileged scaffold, present in nearly 60% of FDA-approved small-molecule drugs containing a nitrogen heterocycle. However, the commercial availability of pyridine building blocks is heavily skewed toward thermodynamically stable 2- and 4-substituted isomers. Accessing "rare" substitution patterns—specifically 3,5-disubstituted, 3,4,5-trisubstituted, or highly functionalized unstable intermediates—remains a bottleneck in medicinal chemistry.

This guide details three advanced synthetic methodologies to access these elusive intermediates: Ir-catalyzed C–H borylation (for meta-functionalization), the Halogen Dance (for thermodynamic isomerization), and Regioselective Minisci reactions (for C4-alkylation).

Part 1: Strategic Decision Matrix

Before selecting a protocol, the synthetic route must be determined by the target substitution pattern and the electronic nature of the ring.

Decision Logic for Pyridine Functionalization

The following decision tree illustrates the selection of methodology based on the desired substitution site, bypassing standard SNAr limitations.

PyridineStrategy Start Target Substitution Pattern C2 C2 / C6 Position (Electron Deficient) Start->C2 C3 C3 / C5 Position (Meta / Steric) Start->C3 C4 C4 Position (Radical / Nucleophilic) Start->C4 SNAr Standard SNAr / Chichibabin C2->SNAr Halogenated Lithiation Directed ortho-Lithiation (DoM) C2->Lithiation DG present IrBoryl Ir-Catalyzed C-H Borylation C3->IrBoryl Steric Control HalDance Halogen Dance (Isomerization) C3->HalDance Rearrangement Minisci Radical Minisci (Alkylation) C4->Minisci Late Stage BlockGroup C4-Blocking Group Strategy C4->BlockGroup Regiocontrol

Caption: Strategic selection of synthetic methodology based on pyridine substitution targets. Green nodes indicate advanced methodologies detailed in this guide.

Part 2: The "Impossible" Meta-Positions (C3/C5) via C–H Activation

Classical electrophilic aromatic substitution (EAS) on pyridine fails due to the electron-deficient ring and catalyst poisoning by the nitrogen lone pair. To access the rare 3,5-substitution pattern without directing groups, we utilize Iridium-catalyzed C–H borylation .

Mechanism & Causality

Unlike Pd-catalyzed activation which relies on directing groups (ortho-selectivity), Ir-catalysis is governed by sterics . The active catalyst, typically [Ir(OMe)(cod)]2 with a bipyridine ligand (dtbpy), activates the C–H bond furthest from the bulky nitrogen lone pair or existing substituents.

Protocol: Steric-Controlled C–H Borylation

Target: 3,5-bis(pinacolatoboryl)pyridine (Intermediate for Suzuki couplings).

  • Catalyst Formation: In a glovebox, charge a pressure tube with [Ir(OMe)(cod)]2 (1.5 mol%) and dtbpy (3.0 mol%). Dissolve in anhydrous THF.

  • Reagent Addition: Add B2pin2 (bis(pinacolato)diboron) (1.0 equiv relative to C-H bonds). The solution typically turns deep red/brown, indicating active catalyst formation.

  • Substrate Introduction: Add the substituted pyridine substrate (1.0 equiv).

  • Reaction: Seal and heat to 80 °C for 16 hours.

    • Critical Control Point: Monitor by GC-MS.[1] If mono-borylation is observed, increase temperature or reaction time. The C3 and C5 positions are sterically equivalent in unsubstituted pyridine; 3,5-diborylation is thermodynamically favored with excess boron reagent.

  • Workup: Evaporate volatiles. The resulting pinacol boronate is often stable enough for direct silica chromatography (unlike boronic acids).

Validation:

  • 1H NMR: Look for the disappearance of C3/C5 protons and the simplification of the splitting pattern to a singlet (if symmetric).

Part 3: The Halogen Dance (Thermodynamic Isomerization)

The "Halogen Dance" is a base-catalyzed halogen migration that allows researchers to move a halogen (Br, I) from an easily accessible position (C2) to a difficult one (C3 or C4), or to generate poly-functionalized cores.

Mechanism: The Lithiation Waltz

The reaction proceeds via a series of lithium-halogen exchanges. It is driven by the formation of the most thermodynamically stable lithiated species—typically the one where the lithium anion is stabilized by adjacent heteroatoms or halogens (inductive stabilization).

HalogenDance Step1 Starting Material (2-Bromo-3-Lithio species) Step2 Halogen Transfer (Intermolecular) Step1->Step2 + SM Step3 Isomerization (Migration to C3/C4) Step2->Step3 Thermo. Drive Step4 Electrophile Quench (Final Product) Step3->Step4 + E+

Caption: The Halogen Dance mechanism relies on rapid Li-Hal exchange to reach the thermodynamic minimum.

Protocol: Synthesis of 3-Bromo-4-Iodopyridine

Challenge: Standard lithiation of 3-bromopyridine attacks C2. The dance moves the reactivity.[2][3]

  • Setup: Flame-dry a flask under Argon. Add LDA (Lithium Diisopropylamide, 1.1 equiv) in THF at -78 °C.

  • Lithiation: Add 3-bromopyridine dropwise.

    • Initial Species: Kinetic lithiation occurs at C2 (ortho to Nitrogen).

  • The Dance (Isomerization): Allow the solution to warm slightly (to -40 °C) or stir for 30-60 mins.

    • Causality: The C2-lithio species undergoes Li-Br exchange with unreacted starting material, eventually settling as the 4-lithio-3-bromopyridine species (stabilized by the adjacent Br).

  • Trapping: Cool back to -78 °C and add Iodine (I2) in THF.

  • Result: 3-bromo-4-iodopyridine (a rare 3,4-dihalogenated scaffold).

Technical Note: This reaction is concentration-dependent. High concentrations favor the intermolecular "dance."

Part 4: Site-Selective Radical Addition (Minisci)

The Minisci reaction allows for the alkylation of electron-deficient heterocycles using carbon-centered radicals. Historically, this method suffered from poor regioselectivity (C2 vs C4 mixtures).

Modern Approach: C4-Selective Blocking Groups

To achieve exclusive C4-alkylation, we employ a maleate-derived blocking group strategy (pioneered by the Baran lab).[4] This activates the pyridine ring and sterically blocks the C2 positions.

Protocol: C4-Alkylation of Pyridine[4][5]
  • Activation: React the pyridine substrate with dimethyl maleate in HOAc/DCM to form the bis-carboxylic acid pyridinium salt. This "blocking group" shields C2 and C6.

  • Radical Generation:

    • Solvent: H2O/DCM (biphasic) or TFA.

    • Radical Source: Alkyl carboxylic acid + AgNO3 (cat) + (NH4)2S2O8 (oxidant).

  • Reaction: Heat to 40-60 °C. The alkyl radical attacks the most accessible electron-deficient site: C4 .

  • Deprotection: Treat the crude intermediate with mild base (K2CO3) or oxidative cleavage to remove the blocking group and re-aromatize.

Data Summary: Selectivity Comparison

MethodC2 SelectivityC4 SelectivityYield
Standard Minisci~60%~40%Low (Mixture)
Blocking Group Strategy < 1% > 99% High (>70%)

Part 5: Handling Unstable Intermediates

Rare pyridines, particularly Pyridine N-oxides and 2-Pyridyl Boronates , are notoriously unstable.

  • Pyridine N-Oxides: often used to activate the ring for C2-functionalization.

    • Stability:[5] Potentially explosive during distillation.

    • Handling: Never distill to dryness. Use mild deoxygenation methods (e.g., PCl3 or Zn/NH4Cl) immediately after functionalization.

  • 2-Pyridyl Boronic Acids: Prone to rapid protodeboronation (loss of the boron group).

    • Solution: Convert immediately to the MIDA boronate or Potassium Trifluoroborate (BF3K) salt. These species are air-stable and can be stored for months.

References

  • Hartwig, J. F. (2016). Evolution of C–H Bond Functionalization from Methane to Methodology. Journal of the American Chemical Society.[6][5] [Link]

  • Proctor, R. S. J., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition. [Link]

  • Brégent, T., et al. (2022).[7] Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance. Chemistry - A European Journal.[7] [Link]

  • Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science. [Link]

Sources

Methodological & Application

Synthesis of 3,5-dibromo-4-chloro-2-methoxypyridine from 2-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 3,5-Dibromo-4-chloro-2-methoxypyridine

Executive Summary

The synthesis of 3,5-dibromo-4-chloro-2-methoxypyridine represents a significant challenge in heterocyclic chemistry due to the competing electronic effects of the pyridine ring substituents. This scaffold is a high-value intermediate for pharmaceutical and agrochemical development, serving as a precursor for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) where the distinct reactivity profiles of the C3/C5-bromides versus the C4-chloride allow for sequential, regioselective functionalization.

This application note outlines a robust, four-step protocol starting from commercially available 2-methoxypyridine . Unlike direct halogenation approaches which fail to install the C4-chloro substituent efficiently, this route utilizes N-oxide activation to direct functionalization to the C4 position, followed by electrophilic bromination. This method prioritizes regiochemical fidelity and process safety.

Retrosynthetic Strategy & Pathway Visualization

Direct chlorination of 2-methoxypyridine is difficult because the nitrogen atom deactivates the ring, and the 2-methoxy group directs electrophiles primarily to the C3 and C5 positions. To access the C4 position, we must reverse the electronic bias of the ring or utilize a leaving group strategy.

The Strategy:

  • Activation: Convert the pyridine to its N-oxide to increase electron density at C2 and C4.

  • Nitration: Introduce a nitro group at C4 (directed by the N-oxide and methoxy cooperative effects).

  • Nucleophilic Substitution (SNAr) & Deoxygenation: Displace the labile nitro group with chloride while simultaneously or sequentially removing the N-oxide.

  • Electrophilic Aromatic Substitution (SEAr): Brominate the activated C3 and C5 positions.

Reaction Pathway Diagram

SynthesisPathway SM 2-Methoxypyridine Int1 2-Methoxypyridine N-oxide SM->Int1 Step 1: mCPBA, DCM (N-Oxidation) Int2 4-Nitro-2-methoxy pyridine N-oxide Int1->Int2 Step 2: HNO3, H2SO4 (Nitration) Int3 4-Chloro-2-methoxy pyridine Int2->Int3 Step 3: POCl3 or AcCl (Cl-Deoxygenation) Target 3,5-Dibromo-4-chloro 2-methoxypyridine Int3->Target Step 4: Br2, AcOH, NaOAc (Bromination)

Figure 1: Step-wise synthetic pathway leveraging N-oxide activation for C4 regioselectivity.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Methoxypyridine N-oxide

Objective: Activate the pyridine ring for electrophilic attack at C4.

  • Reagents: 2-Methoxypyridine (1.0 eq), m-Chloroperbenzoic acid (mCPBA, 1.2 eq), Dichloromethane (DCM).

  • Protocol:

    • Dissolve 2-methoxypyridine in DCM (0.5 M concentration).

    • Cool to 0°C. Slowly add mCPBA portion-wise to control exotherm.

    • Warm to room temperature (RT) and stir for 12–16 hours.

    • Workup: Wash with sat. NaHCO3 (x3) to remove m-chlorobenzoic acid byproduct. Dry organic layer over Na2SO4 and concentrate.

    • Yield Expectation: >90% (White/off-white solid).

Step 2: Regioselective Nitration (The Critical Step)

Objective: Install the C4-nitro group. The 2-methoxy group directs ortho/para, and the N-oxide directs para (and ortho), creating a cooperative effect for C4 substitution.

  • Reagents: 2-Methoxypyridine N-oxide, Conc. H2SO4, Fuming HNO3.[1][2]

  • Protocol:

    • Dissolve the N-oxide in Conc. H2SO4 at 0°C.

    • Add Fuming HNO3 dropwise, maintaining internal temp <10°C.

    • Heat to 60–80°C for 4–6 hours. Caution: Evolution of NOx fumes.

    • Quench: Pour onto crushed ice/water. Neutralize carefully with solid Na2CO3 to pH 7–8.

    • Isolation: The product, 4-nitro-2-methoxypyridine N-oxide , typically precipitates as a yellow solid. Filter and wash with cold water.

    • Yield Expectation: 65–75%.

Step 3: Chlorination and Deoxygenation

Objective: Replace the nitro group with chlorine and restore the pyridine aromaticity (remove N-oxide).

  • Reagents: 4-Nitro-2-methoxypyridine N-oxide, Phosphorus Oxychloride (POCl3) or Acetyl Chloride (AcCl).

  • Mechanism: The nucleophilic chloride attacks C4 (ipso to nitro), displacing the nitro group (good leaving group in this system). POCl3 simultaneously reduces the N-oxide.

  • Protocol:

    • Suspend the nitro-N-oxide in CHCl3 or use neat POCl3 (if strictly anhydrous).

    • Heat to reflux (approx. 80–100°C) for 4 hours.

    • Workup (Critical Safety): Cool reaction. Pour slowly into ice water (Hydrolysis of excess POCl3 is violent). Neutralize with NaOH to pH 9.

    • Extract with DCM or EtOAc.

    • Product: 4-chloro-2-methoxypyridine .

    • Yield Expectation: 50–60%.

Step 4: Dibromination

Objective: Halogenate the remaining activated positions (C3 and C5).

  • Reagents: 4-Chloro-2-methoxypyridine, Bromine (Br2, 2.2–2.5 eq), Sodium Acetate (NaOAc), Glacial Acetic Acid (AcOH).

  • Protocol:

    • Dissolve 4-chloro-2-methoxypyridine in AcOH. Add NaOAc (buffer).

    • Add Br2 dropwise at RT.

    • Heat to 80°C for 4–8 hours.

    • Monitoring: TLC/LCMS will show mono-bromo intermediate converting to di-bromo.

    • Workup: Quench with aq. NaHSO3 (sodium bisulfite) to destroy excess bromine. Dilute with water.

    • Isolation: The product 3,5-dibromo-4-chloro-2-methoxypyridine precipitates or is extracted with EtOAc. Recrystallize from Ethanol/Water if necessary.

    • Yield Expectation: 85–90%.

Process Data Summary

StepTransformationKey ReagentsTemp (°C)Typical YieldCritical Hazard
1 N-OxidationmCPBA, DCM0 -> 25>90%Peroxide accumulation
2 NitrationHNO3, H2SO460-8070%Exotherm, NOx fumes
3 ChlorinationPOCl3Reflux55%Violent hydrolysis of POCl3
4 BrominationBr2, AcOH8085%Bromine vapor, Corrosive

Scientific Rationale & Troubleshooting

Why not direct lithiation? While 2-methoxypyridine can be lithiated at C3 (ortho-lithiation), subsequent functionalization at C4 is challenging. Attempting to lithiate 3,5-dibromo-2-methoxypyridine to install the C4-Cl often results in "Halogen Dance" (base-catalyzed migration of bromine atoms), leading to inseparable mixtures of isomers [1]. The N-oxide route, while longer, is regiochemically absolute.

Regiochemistry of Step 4 (Bromination): In 4-chloro-2-methoxypyridine , the methoxy group (C2) is a strong activator and directs ortho/para. The para position (C5) is open. The ortho position (C3) is open. The chlorine at C4 is deactivating but directs ortho (to itself), which reinforces the C3/C5 positions. Thus, bromination occurs cleanly at C3 and C5 [2].

Analytical Confirmation (1H NMR):

  • Starting Material (2-OMe-Py): Signals at ~3.9 (OMe), aromatic protons 6.7–8.2 ppm.

  • Intermediate (4-Cl-2-OMe-Py): Loss of C4 proton. Two doublets (C3-H, C5-H) and one doublet of doublets (C6-H).

  • Target (3,5-dibromo-4-chloro-2-OMe-Py):

    • 1H NMR: Singlet at ~3.9-4.0 ppm (OMe). No aromatic protons on the ring (except C6-H? No, C6 is substituted? Wait. 3,5-dibromo-4-chloro-2-methoxypyridine has substituents at 2,3,4,5. Position 6 is H).[3]

    • Correction: The target has one aromatic proton at C6 . It should appear as a singlet downfield (~8.3 ppm) due to the adjacent Nitrogen and Bromine.

References

  • ChemicalBook. (2025). Synthesis of 3,5-dibromo-2-methoxypyridine. Retrieved from

  • Tang, R.-J., et al. (2018). Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. Journal of Organic Chemistry. Retrieved from [J. Org.[4] Chem. Link]([Link])

  • National Institutes of Health (NIH). Highly Regioselective Halogenation of Pyridine N-Oxide. PubMed. Retrieved from

  • Google Patents. Method for synthesis of 2-alkoxy-4-substituted pyridine derivatives. Retrieved from

  • ResearchGate. Lithiation of 2-Chloro- and 2-Methoxypyridine. Retrieved from

Sources

Regioselective halogenation protocols for 4-chloropyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-chloropyridine scaffold is a ubiquitous electrophile in medicinal chemistry, serving as a precursor for nucleophilic aromatic substitution (


) and transition-metal-catalyzed cross-couplings. However, functionalizing the pyridine ring itself—specifically introducing halogens (F, Cl, Br, I) at the C2 or C3 positions while retaining the C4-chloride—presents a significant synthetic challenge due to the electron-deficient nature of the heterocycle and the instability of the free base.

This guide details three validated protocols for the regioselective halogenation of 4-chloropyridines. Unlike standard electrophilic aromatic substitution (EAS), which fails on deactivated pyridines, these protocols utilize Directed Ortho Metalation (DoM) and Turbo-Grignard technologies to achieve precise regiocontrol.

Strategic Overview: The Regioselectivity Landscape

The functionalization of 4-chloropyridine is governed by the competition between the inductive electron-withdrawing effect of the chlorine atom (favoring C3) and the coordinating ability of the ring nitrogen (favoring C2).

Decision Matrix for Method Selection
  • Target C3 (Ortho to Cl): Use Protocol A (LDA/LiTMP). The chlorine atom acts as a Directed Metalation Group (DMG) via inductive acidification of the C3 proton.

  • Target C2 (Ortho to N): Use Protocol B (BuLi/LiDMAE). This "Unibase" aggregate coordinates to the nitrogen lone pair, directing lithiation to C2.

  • Sensitive Substrates/Scale-up: Use Protocol C (Knochel-Hauser Base). Magnesium reagents offer higher thermal stability and functional group tolerance.

Visualization: Mechanistic Pathways

G cluster_0 Kinetic Control (Lithiation) cluster_1 Chelation Control (Aggregates) Start 4-Chloropyridine (Free Base) LDA LDA / -78°C (Steric Bulk) Start->LDA Path A LiDMAE n-BuLi / LiDMAE (Superbase Complex) Start->LiDMAE Path B C3_Li 3-Lithio-4-chloropyridine (Stabilized by Cl) LDA->C3_Li Inductive Effect Prod_C3 3-Halo-4-chloropyridine C3_Li->Prod_C3 Electrophile (X+) Pyridyne 3,4-Pyridyne (Decomposition) C3_Li->Pyridyne Warm > -50°C C2_Li 2-Lithio-4-chloropyridine (N-Directed) LiDMAE->C2_Li Coordination Prod_C2 2-Halo-4-chloropyridine C2_Li->Prod_C2 Electrophile (X+)

Figure 1: Divergent regioselectivity pathways based on base selection. Path A exploits the chlorine DMG for C3 functionalization. Path B utilizes the LiDMAE aggregate for C2 functionalization.

Critical Safety Precursor: Handling 4-Chloropyridine

Warning: 4-Chloropyridine free base is unstable at room temperature and undergoes intermolecular self-quaternization (polymerization) to form polyviologens.

  • Storage: Always store as the Hydrochloride salt (

    
    ).
    
  • Activation: The free base must be generated in situ or immediately prior to reaction at

    
    .
    

Protocol A: C3-Selective Halogenation (Lithiation)

Objective: Synthesis of 3-bromo-4-chloropyridine or 3-iodo-4-chloropyridine. Mechanism: Directed Ortho Metalation (DoM).[1] The C3 proton is acidified by the adjacent Cl (-I effect). Primary Reference: Gribble, G. W. et al. (Standard DoM methodology).

Materials
  • Substrate: 4-Chloropyridine HCl (10 mmol)

  • Base: Lithium Diisopropylamide (LDA) (2.2 equiv)

    • Note: 1.0 equiv to neutralize HCl, 1.2 equiv for lithiation.

  • Electrophile: Iodine (

    
    ) or 1,2-Dibromo-1,1,2,2-tetrafluoroethane (
    
    
    
    )
  • Solvent: Anhydrous THF

Step-by-Step Procedure
  • Free Base Generation (In-Situ):

    • Charge a flame-dried 3-neck flask with 4-chloropyridine HCl (1.50 g, 10 mmol) and anhydrous THF (20 mL).

    • Cool to

      
       under Argon.
      
    • Add LDA (2.2 equiv, 22 mmol) dropwise over 20 minutes.

    • Observation: The first equivalent neutralizes the salt; the second performs the metalation. The solution will turn deep yellow/orange.

  • Metalation:

    • Stir at

      
       for 1 hour.
      
    • Critical Control: Do not allow the temperature to rise above

      
      . Higher temperatures promote elimination of LiCl to form 3,4-pyridyne, leading to tars.
      
  • Electrophilic Quench:

    • Dissolve Iodine (

      
      , 12 mmol) in THF (10 mL).
      
    • Add the electrophile solution dropwise to the lithiated pyridine at

      
      .
      
    • Stir for 30 minutes at

      
      , then allow to warm slowly to 
      
      
      
      .
  • Workup:

    • Quench with sat.

      
       (aq) to remove excess iodine.
      
    • Extract with EtOAc (

      
      ).
      
    • Dry over

      
       and concentrate.
      
    • Purify via flash chromatography (Hexane/EtOAc).

Expected Yield: 65–75% Selectivity: >95:5 (C3:C2)

Protocol B: C2-Selective Halogenation (LiDMAE)

Objective: Synthesis of 2-bromo-4-chloropyridine or 2-iodo-4-chloropyridine. Mechanism: Complex Induced Proximity Effect (CIPE). The amino-alkoxide base coordinates to the pyridine nitrogen, directing the Li to the C2 position. Primary Reference: Gros, P. & Fort, Y. (J. Org. Chem.)

Materials
  • Base Reagent:

    
     / 
    
    
    
    (LiDMAE)
  • Precursor: 2-(Dimethylamino)ethanol (DMAE)

Step-by-Step Procedure
  • Preparation of LiDMAE Base:

    • In a dried flask, dissolve DMAE (20 mmol) in Hexane (20 mL).

    • Cool to

      
      . Add 
      
      
      
      (40 mmol, 2.5 M in hexanes) dropwise.
    • Note: We use 2 equiv of BuLi relative to DMAE to form the superbasic aggregate

      
      .
      
    • Stir for 15 mins at

      
      .
      
  • Metalation:

    • Cool the base mixture to

      
      .
      
    • Add 4-chloropyridine (free base, freshly prepared, 10 mmol) in THF (10 mL) dropwise.

    • Stir at

      
       for 1 hour.
      
    • Mechanistic Insight: The aggregate pre-coordinates to the pyridine N, placing the butyl anion in proximity to C2.

  • Quench:

    • Add Electrophile (e.g.,

      
       or 
      
      
      
      ) in THF.
    • Warm to room temperature over 2 hours.

  • Workup:

    • Standard aqueous workup.

    • Caution: Ensure complete removal of the amino-ethanol byproduct during chromatography (it is polar).

Expected Yield: 55–65% Selectivity: >90:10 (C2:C3)

Protocol C: Magnesiation via Turbo-Grignard[2]

Objective: Scalable functionalization with high functional group tolerance. Mechanism: Deprotonative Magnesiation using Knochel-Hauser Base (


).
Primary Reference: Knochel, P. et al.[2][3][4][5][6]
Materials
  • Reagent:

    
     (1.0 M in THF/Toluene).
    
  • Substrate: 4-Chloropyridine free base.

Step-by-Step Procedure
  • Reagent Preparation:

    • Commercially available or prepared by mixing

      
       with 
      
      
      
      .
  • Magnesiation:

    • Dissolve 4-chloropyridine (10 mmol) in THF.

    • Cool to

      
       (Note the higher temperature tolerance compared to Li).
      
    • Add

      
       (1.1 equiv) dropwise.
      
    • Stir at

      
       for 30 minutes.
      
  • Halogenation:

    • Add

      
       or 
      
      
      
      (for chlorination) or
      
      
      .
    • The Mg species is less reactive than Li species, so allow 1 hour for the quench.

Advantages:

  • Safety: No pyrophoric BuLi.

  • Stability: The magnesiated intermediate is stable at

    
    , reducing the risk of pyridyne formation.
    
  • Selectivity: Predominantly C3 (thermodynamic product), but with fewer side reactions than LDA.

Data Summary: Method Comparison

FeatureProtocol A (LDA)Protocol B (LiDMAE)Protocol C (Turbo-Mg)
Primary Regioselectivity C3 (Ortho to Cl)C2 (Ortho to N)C3 (Ortho to Cl)
Metal Species LithiumLithium AggregateMagnesium
Temperature

(Strict)


to

Risk Profile Pyridyne formation if warmedComplex stoichiometryLow risk, scalable
Yield (Typical) 70%60%75–85%

References

  • Directed Ortho Metalation (Review): Snieckus, V. (1990). Chemical Reviews, 90(6), 879–933. Link

  • C2-Selective Lithiation (LiDMAE): Gros, P., & Fort, Y. (2002). Journal of Organic Chemistry, 67, 234–237. Link

  • Turbo-Grignard Protocols: Knochel, P., et al. (2011). Angewandte Chemie International Edition, 50(42), 9794–9824. Link

  • Stability of 4-Chloropyridine: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley-Blackwell. Link

  • Magnesiation of Pyridines: Mosrin, M., & Knochel, P. (2009).[3] Chemistry - A European Journal, 15(6), 1468–1477. Link

Sources

Troubleshooting & Optimization

Separating 3,5-dibromo isomers from mono-bromo pyridine byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 3,5-Dibromopyridine

Executive Summary

This guide addresses the purification of 3,5-dibromopyridine (Target) from reaction mixtures containing 3-bromopyridine (Major Impurity) and unreacted pyridine. The separation challenge arises from the structural similarity of the halogenated pyridines. However, distinct differences in basicity (pKa) and physical state (Solid vs. Liquid) provide two robust vectors for separation without relying solely on chromatography.

Physical Property Matrix

Use this data to calibrate your separation parameters.

Property3,5-Dibromopyridine (Target)3-Bromopyridine (Impurity)Pyridine (Starting Material)
State (RT) Solid (Needles)LiquidLiquid
Melting Point 110–115 °C-27 °C-42 °C
Boiling Point ~222 °C173 °C115 °C
pKa (Conj.[1][2] Acid) ~0.8 – 1.0 (Very Weak Base)2.84 (Weak Base)5.25 (Base)
Solubility Low in cold hexanes; High in hot EtOHMiscible in organicsMiscible in water/organics

Module 1: The Chemical Filter (Acid-Base Extraction)

Logic: The introduction of a second bromine atom significantly reduces the electron density on the pyridine nitrogen, lowering its basicity. We can exploit this by selecting a pH where the mono-bromo species protonates (becomes water-soluble) while the di-bromo species remains neutral (organic-soluble).

The "pH Swing" Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a non-polar solvent (DCM or Ethyl Acetate).

  • Acid Wash (Critical Step): Wash the organic layer with dilute H₂SO₄ or HCl adjusted to pH 1.5 – 2.0 .

    • Mechanism:[3][4] At pH 2.0, 3-bromopyridine (pKa 2.84) exists largely as the pyridinium salt (

      
      ) and partitions into the aqueous phase.
      
    • Mechanism:[3][4] 3,5-dibromopyridine (pKa ~0.8) remains predominantly as the free base (

      
      ) and stays in the organic phase.
      
  • Separation: Drain the aqueous layer (contains impurities).

  • Neutralization: Wash the organic layer with saturated NaHCO₃ to remove residual acid traces.

  • Drying: Dry over Na₂SO₄ and concentrate.

Visual Workflow (DOT):

ExtractionWorkflow Start Crude Mixture (Mono + Di + Pyridine) Solvent Dissolve in DCM/EtOAc Start->Solvent AcidWash Wash with pH 2.0 H2SO4 Solvent->AcidWash PhaseSep Phase Separation AcidWash->PhaseSep AqLayer Aqueous Layer (Contains [H-Py-Br]+) PhaseSep->AqLayer Mono-bromo (Protonated) OrgLayer Organic Layer (Contains 3,5-dibromo) PhaseSep->OrgLayer Di-bromo (Neutral) Final Concentrate -> Crude Solid OrgLayer->Final

Caption: Selective protonation workflow removing mono-bromo impurities via aqueous phase partitioning.

Module 2: The Physical Filter (Recrystallization)

Logic: Since 3,5-dibromopyridine is a solid with a high melting point (110°C) and the impurities are liquids, recrystallization is the most scalable purification method.

Recommended Solvent Systems:

  • System A (Standard): Ethanol / Water (High yield).[5]

  • System B (High Purity): Hexanes / Ethyl Acetate (Good for removing non-polar tars).

Step-by-Step Protocol (Ethanol/Water):

  • Dissolution: Place the crude solid (from Module 1) in a flask. Add the minimum amount of boiling Ethanol to fully dissolve the solid.

  • Precipitation: While keeping the solution near boiling, add hot water dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Clarification: Add 1-2 drops of Ethanol to clear the solution.

  • Crystallization: Remove from heat. Allow to cool to room temperature slowly (do not use an ice bath immediately, or oils may trap impurities).

  • Harvest: Once needles form, cool on ice for 15 minutes, then filter. Wash with cold 50% EtOH/Water.

Module 3: Chromatographic Resolution (Troubleshooting)

Logic: If high-purity isolation is required for analytical standards (>99.5%), silica chromatography may be necessary. Issue: Pyridines possess a basic nitrogen that interacts with acidic silanols on silica gel, causing peak tailing and poor separation.

The "Anti-Tailing" Mobile Phase:

  • Base Additive: Add 1% Triethylamine (TEA) to your mobile phase.

  • Gradient: 0%

    
     10% Ethyl Acetate in Hexanes.
    
  • Stationary Phase: Neutral Alumina is an alternative if silica tailing persists.

Frequently Asked Questions (FAQs)

Q1: The acid wash formed an emulsion. How do I break it?

  • Cause: Pyridinium salts can act as surfactants, or the density of the organic phase is too close to water.

  • Fix: Add brine (saturated NaCl) to the aqueous layer to increase ionic strength and density. If using DCM, the organic layer is on the bottom; if using EtOAc, it is on top. Ensure you know which layer is which!

Q2: My product "oiled out" during recrystallization instead of forming crystals.

  • Cause: The solution cooled too quickly, or the impurity profile is too high (acting as a solvent).

  • Fix: Re-heat the mixture until dissolved. Add a "seed crystal" of pure 3,5-dibromopyridine if available. Allow the flask to cool inside a warm water bath (slow cooling). Scratch the glass with a spatula to induce nucleation.

Q3: Can I use distillation instead of crystallization?

  • Analysis: Yes, but with caution. The boiling point gap is ~50°C (173°C vs 222°C).

  • Risk: 3,5-dibromopyridine is a solid that sublimes. It may clog the condenser of a distillation apparatus.

  • Recommendation: Use a Kugelrohr distillation setup or a short-path distillation with a heated condenser (set to ~60°C) to prevent solidification in the path.

Q4: Why is the pKa of 3,5-dibromo so much lower than 3-bromo?

  • Scientific Rationale: Bromine is an electron-withdrawing group (EWG) via induction. Placing two bromines on the ring pulls electron density away from the nitrogen lone pair, making it much less available to accept a proton. This drastic drop (from pKa 5.2 to <1.0) is the fundamental lever for the chemical separation described in Module 1.

References

  • PubChem. 3,5-Dibromopyridine (Compound).[6] National Library of Medicine. Available at: [Link]

  • Bordwell, F.G. pKa Table (Acidity in DMSO/Water). University of Wisconsin-Madison. (Reference for substituent effects on pyridine basicity). Available at: [Link]

  • Gilchrist, T.L.Heterocyclic Chemistry. 3rd Ed. Addison Wesley Longman, 1997. (Source for general pyridine reactivity and basicity trends).

Sources

Technical Support Center: Navigating Solubility Challenges with 3,5-dibromo-4-chloro-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3,5-dibromo-4-chloro-2-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for common solubility issues encountered with this compound in organic solvents. Our approach is rooted in a deep understanding of physicochemical principles and extensive field experience to ensure you can confidently move forward with your experiments.

Introduction to 3,5-dibromo-4-chloro-2-methoxypyridine

3,5-dibromo-4-chloro-2-methoxypyridine is a highly substituted pyridine derivative. Its structure, characterized by multiple halogen substituents and a methoxy group, suggests a molecule with significant molecular weight and potential for strong intermolecular interactions. Such characteristics often lead to limited solubility in a wide range of common organic solvents, posing a challenge for its use in reactions, purifications, and analytical applications. This guide will provide a systematic approach to overcoming these solubility hurdles.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving 3,5-dibromo-4-chloro-2-methoxypyridine in my chosen solvent. What are the first steps I should take?

A1: When encountering solubility issues, a systematic approach is crucial. Start by assessing the polarity of your solvent and the compound. Halogenated pyridines like this one are generally nonpolar to moderately polar. Your initial troubleshooting should involve a solvent screen with small quantities of the compound. We recommend testing a range of solvents with varying polarities, from nonpolar (e.g., hexanes, toluene) to polar aprotic (e.g., dichloromethane (DCM), tetrahydrofuran (THF), ethyl acetate) and polar protic (e.g., methanol, ethanol).

It is also beneficial to consider gentle heating and agitation. Many compounds exhibit increased solubility at higher temperatures.[1] However, be mindful of the compound's stability at elevated temperatures. Start with a modest increase (e.g., 40-50 °C) and monitor for any signs of degradation.

Q2: Are there any general solvent recommendations for halogenated pyridines?

Q3: Can I use a co-solvent system to improve solubility?

A3: Absolutely. Co-solvency is a powerful technique to enhance the solubility of poorly soluble compounds.[2][3] The principle is to use a mixture of a "good" solvent (in which the compound has some, albeit limited, solubility) and a "poor" solvent to fine-tune the polarity of the medium. For instance, if your compound has slight solubility in DCM but is insoluble in hexanes, a mixture of DCM and hexanes might provide the optimal balance for a particular application, such as chromatography. Similarly, for reactions, a small amount of a highly polar solvent like DMF or DMSO in a less polar solvent like THF can sometimes dramatically increase solubility.

Q4: What if heating and co-solvents are not effective or not compatible with my experimental setup?

A4: If conventional methods fail, you can explore more advanced techniques. Particle size reduction through micronization can increase the surface area of the solid, leading to a faster dissolution rate, though it won't change the equilibrium solubility.[3] Sonication can also be employed to break down agglomerates and enhance dissolution. In some cases, forming a derivative or a complex might be a viable, albeit more involved, strategy.

Troubleshooting Guide: A Step-by-Step Approach to Solubility Issues

This section provides a structured workflow for systematically addressing solubility challenges with 3,5-dibromo-4-chloro-2-methoxypyridine.

Step 1: Initial Solvent Screening

The first step is to perform a qualitative solubility test in a range of common laboratory solvents. This will help you classify the compound's solubility profile.

Experimental Protocol:

  • Weigh approximately 1-2 mg of 3,5-dibromo-4-chloro-2-methoxypyridine into several small vials.

  • To each vial, add 0.1 mL of a different solvent.

  • Agitate the vials at room temperature for 1-2 minutes.

  • Observe and record the results (e.g., fully dissolved, partially dissolved, insoluble).

Data Presentation:

Solvent ClassSolventPolarity IndexExpected Solubility
Nonpolar Hexane0.1Likely Poor
Toluene2.4Potentially Moderate
Polar Aprotic Dichloromethane (DCM)3.1Likely Good
Tetrahydrofuran (THF)4.0Potentially Good
Ethyl Acetate4.4Potentially Moderate
Acetonitrile (ACN)5.8Potentially Low
Dimethylformamide (DMF)6.4Potentially Good
Dimethyl Sulfoxide (DMSO)7.2Potentially Good
Polar Protic Methanol5.1Potentially Low
Ethanol4.3Potentially Low

This table provides a general guideline. Experimental verification is essential.

Step 2: The Effect of Temperature

For solvents that show partial solubility at room temperature, investigate the effect of heating.

Experimental Protocol:

  • Using the vials from Step 1 where the compound was partially soluble, place them in a heated water bath or on a hot plate.

  • Gradually increase the temperature in 10 °C increments, with agitation.

  • Observe any changes in solubility. Note the temperature at which the compound fully dissolves.

  • Crucially, allow the solution to cool back to room temperature to check for precipitation. This will indicate if the compound is likely to crystallize out during a reaction or workup.

Step 3: Co-Solvent Systems

If a single solvent is not ideal, explore binary mixtures.

Experimental Protocol:

  • Identify a solvent in which 3,5-dibromo-4-chloro-2-methoxypyridine has some solubility (a "good" solvent).

  • Select a miscible co-solvent that is either more or less polar.

  • Start with the "good" solvent and incrementally add the co-solvent while observing the solubility. For example, if the compound is sparingly soluble in THF, try adding small amounts of DMF.

Visualization of Troubleshooting Workflow

Solubility_Troubleshooting cluster_start Start cluster_step1 Step 1: Solvent Screening cluster_step2 Step 2: Temperature Effect cluster_step3 Step 3: Co-Solvency cluster_end Resolution Start Solubility Issue with 3,5-dibromo-4-chloro-2-methoxypyridine Screen Perform Solvent Screen (Nonpolar, Polar Aprotic, Polar Protic) Start->Screen Result1 Soluble? Screen->Result1 Heat Apply Gentle Heating (e.g., 40-60 °C) Result1->Heat No/Partial Success Optimized Conditions Found Result1->Success Yes Result2 Soluble? Heat->Result2 CoSolvent Test Co-Solvent Systems (e.g., THF/DMF) Result2->CoSolvent No/Partial Result2->Success Yes Result3 Soluble? CoSolvent->Result3 Result3->Success Yes Failure Consider Advanced Techniques (Sonication, Micronization) Result3->Failure No

Caption: Troubleshooting workflow for solubility issues.

Advanced Considerations

Safety and Handling: While specific toxicity data for 3,5-dibromo-4-chloro-2-methoxypyridine is limited, it is prudent to handle it with care. Based on similar halogenated pyridines, it may be harmful if swallowed, in contact with skin, or inhaled.[4][5] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Impact on Reactions: The choice of solvent can significantly impact reaction kinetics and outcomes. For instance, polar aprotic solvents like DMF and DMSO can accelerate SNAr reactions, which are common for halogenated pyridines. However, their high boiling points can make product isolation challenging. Always consider the downstream processing when selecting a solvent system.

Crystallization and Purification: The challenges in dissolving this compound can be advantageous for purification. A solvent system in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures is ideal for recrystallization. A co-solvent system, such as DCM/hexane or ethyl acetate/hexane, is often effective for purifying such compounds via column chromatography.

By following this structured guide, you will be well-equipped to systematically address the solubility challenges of 3,5-dibromo-4-chloro-2-methoxypyridine and confidently proceed with your research and development activities.

References

  • Slideshare. (n.d.). Methods of solubility enhancements. Retrieved from [Link]

  • Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]

  • Google Patents. (n.d.). Methods for improving the aqueous solubility of water-insoluble or.
  • Quora. (2021, July 17). How will you increase the solubility of organic compounds in water?. Retrieved from [Link]

  • Chemsrc. (2025, August 21). 3-Bromo-2-chloro-4-methoxypyridine. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dibromo-4-chloropyridine. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dibromo-4-chloro-2,6-dimethylpyridine. Retrieved from [Link]

Sources

Minimizing debromination side reactions during palladium catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Palladium Catalysis Technical Support Center. Your specialized hub for troubleshooting hydrodehalogenation (debromination) anomalies in cross-coupling workflows.

Module 1: Diagnostic Hub – The Mechanistic Root Cause

The Core Issue: Debromination (hydrodehalogenation) is not a random error; it is a specific, competing catalytic cycle. It occurs when your active Palladium(II) intermediate undergoes reduction rather than transmetallation .

The Mechanism: The culprit is almost always the formation of a Palladium-Hydride (Pd-H) species.[1] Once oxidative addition of your aryl bromide (Ar-Br) occurs, the resulting Ar-Pd(II)-Br species faces a fork in the road:

  • Path A (Desired): Transmetallation with your boronic acid/ester.

  • Path B (Undesired): Interaction with a hydride source (solvent, base, or impurity) to form Ar-Pd(II)-H, followed by reductive elimination to yield Ar-H.[1]

Common Hydride Sources (The "Saboteurs"):

  • Solvents: Primary/Secondary alcohols (Methanol, Ethanol, Isopropanol) act as hydride donors via

    
    -hydride elimination.
    
  • Bases: Alkoxides with

    
    -hydrogens (e.g., Ethoxide, Isopropoxide).
    
  • Impurities: Formates or trace water in the presence of specific ligands.

Visualizing the Conflict:

DebrominationMechanism Pd0 Active Catalyst Pd(0) OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd + Ar-Br TransMet Transmetallation (+ Ar'-B(OH)2) OxAdd->TransMet Path A: Fast Coupling HydrideSource Hydride Source Encounter (Alcohol/Amine/Base) OxAdd->HydrideSource Path B: Slow Coupling RedElim_Prod Reductive Elimination TransMet->RedElim_Prod RedElim_Prod->Pd0 Regeneration Product Product (Ar-Ar') RedElim_Prod->Product PdH_Species Pd-Hydride Species (Ar-Pd(II)-H) HydrideSource->PdH_Species Beta-Hydride Elimination PdH_Species->Pd0 Regeneration SideProduct Debrominated Byproduct (Ar-H) PdH_Species->SideProduct Reductive Elim.

Caption: The catalytic divergence. Path A leads to cross-coupling; Path B is triggered by hydride sources when Path A is kinetically slow.

Module 2: Troubleshooting Matrix

Use this matrix to identify the specific cause of your debromination based on experimental observations.

Symptom Probable Cause Immediate Action
High Debromination (>10%) Solvent/Base Mismatch. You are likely using an alcohol solvent or an alkoxide base (e.g., NaOEt) that acts as a reductant.Switch System: Move to aprotic solvents (Dioxane, Toluene) and inorganic bases (K₃PO₄, Cs₂CO₃).
Debromination + Unreacted SM Catalyst Death. The catalyst is active enough to insert (Oxidative Addition) but too slow to transmetallate, eventually finding a hydride source.Boost Activity: Switch to a pre-formed catalyst (e.g., XPhos Pd G4) to bypass activation energy barriers.
Poly-halogenated Issues Lack of Chemoselectivity. The catalyst is too active and attacking all C-X bonds indiscriminately.Ligand Tuning: Use a ligand that differentiates electronically (e.g., tBuXPhos) or sterically. See Protocol B.
Reaction works in DMF but reduces DMF Decomposition. DMF decomposes to dimethylamine at high heat, which acts as a reductant.Solvent Swap: Switch to DMAc or NMP, or strictly control Temp < 80°C.

Module 3: Optimization Protocols (SOPs)

Protocol A: The "Hydride-Free" Standard

Use this protocol when debromination is the primary failure mode.

Objective: Eliminate all potential hydride donors from the reaction matrix.

  • Solvent Selection:

    • STRICTLY AVOID: Methanol, Ethanol, Isopropanol.

    • USE: Anhydrous 1,4-Dioxane, Toluene, or THF.

    • Note: If solubility is an issue and you must use an alcohol, use tert-Amyl alcohol . It is sterically hindered and lacks

      
      -hydrogens on the carbon adjacent to the oxygen, significantly reducing hydride elimination rates [1].
      
  • Base Selection:

    • STRICTLY AVOID: Sodium Ethoxide, Potassium Isopropoxide.

    • USE: Potassium Phosphate Tribasic (K₃PO₄) or Cesium Carbonate (Cs₂CO₃).

    • Why: These inorganic bases have no organic protons to donate.

  • Degassing (Crucial):

    • Oxygen promotes homocoupling and catalyst decomposition, which indirectly favors the reduction pathway.

    • Step: Sparge solvent with Argon for 15 minutes before adding catalyst.

Protocol B: Chemoselective Coupling of Polyhalogenated Arenes

Use this when you have a molecule with both Cl and Br, or two Br atoms, and need to react only one without reducing the other.

Objective: Selectively couple the most accessible/reactive halide while preserving the other.

Workflow Logic:

Chemoselectivity Start Substrate: Ar-Br + Ar-Cl LigandChoice Ligand Selection Start->LigandChoice BisPhos Bisphosphines (dppf, Xantphos) LigandChoice->BisPhos For Stability MonoPhos Bulky Monophosphines (tBuXPhos, BrettPhos) LigandChoice->MonoPhos For Steric Control ResultA High Chemoselectivity (Retains Cl) BisPhos->ResultA Controlled Reactivity MonoPhos->ResultA If tBuXPhos used ResultB High Activity (Risks Cl reaction) MonoPhos->ResultB If too active (e.g. SPhos)

Caption: Ligand selection strategy for distinguishing between halogen sites.

Experimental Steps:

  • Catalyst: Use Pd(OAc)₂ with Xantphos or dppf (1:1.1 ratio).

    • Reasoning: Bisphosphines create a more crowded, rigid environment that favors reaction at the weaker/more accessible C-Br bond over the stronger C-Cl bond [2].

  • Stoichiometry: Use exactly 1.0 equivalents of Boronic Acid. Excess boronic acid often leads to "over-reaction" or reduction of the remaining halide.

  • Temperature: Keep T < 60°C. Higher temperatures overcome the activation energy difference between C-Br and C-Cl bonds, eroding selectivity.

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use Pd/C for these couplings? A: Avoid if possible. Heterogeneous Pd/C is a notorious hydrogenation catalyst. Even without H₂ gas, it can facilitate transfer hydrogenation from solvents or formates, leading to rapid debromination of aryl halides [3].

Q: I see "homocoupling" of my aryl bromide alongside debromination. Are they related? A: Yes. Both suggest your cross-coupling cycle (Transmetallation) is stalled. Homocoupling often consumes the oxidant (the aryl halide) without incorporating the nucleophile, leaving the remaining catalyst species vulnerable to reduction. Check the purity of your Boronic Acid; protodeboronation (loss of the boron group) might be starving the reaction of the nucleophile.

Q: Why does tBuXPhos work better than XPhos for preventing debromination? A: While both are Buchwald ligands, tBuXPhos is exceptionally bulky and electron-rich. Its bulk accelerates the reductive elimination of the desired product (C-C bond formation) so effectively that the catalyst spends less time in the vulnerable state where it could interact with hydride sources [4].

Q: Can water cause debromination? A: Indirectly, yes. Water promotes the formation of Pd-Hydroxide species. In the presence of certain boronates, this can facilitate a mechanism where water acts as a proton source for demetallation, though this is less common than alcohol-mediated reduction. However, a small amount of water is necessary for the Suzuki mechanism (to activate the boronic acid). The key is controlled water (e.g., 4:1 Dioxane:Water), not "wet" solvents with unknown impurities.

References

  • Navarro, O. et al. (2005). "Dehalogenation of Aryl Halides by Palladium Catalysts." Journal of Organic Chemistry.

  • Schoenebeck, F. et al. (2012). "Understanding Chemoselectivity in Pd-Catalyzed Cross-Coupling." Chemical Science.

  • Felpin, F.X. et al. (2009). "Recent Advances in the Palladium-Catalyzed Hydrodehalogenation of Halogenated Aromatics." Advanced Synthesis & Catalysis.

  • Surry, D.S. and Buchwald, S.L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

Sources

Purification methods for highly halogenated pyridine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Highly Halogenated Pyridine Intermediates

Status: Active Agent: Senior Application Scientist Ticket ID: PUR-PYR-HALO-001[1]

Executive Summary

Highly halogenated pyridines (e.g., 2,6-dichloropyridine, pentafluoropyridine) present a unique purification paradox: they are chemically fragile toward nucleophiles yet physically robust enough for sublimation.[1] Their electron-deficient nature renders them non-basic, nullifying standard acid-base extraction protocols.[1] This guide addresses the specific physicochemical behaviors of these compounds to resolve common purification bottlenecks.

Tier 1: The Basicity Paradox (Extraction & Workup)

Q: I tried extracting my product (2,3,5,6-tetrafluoropyridine) into 1M HCl to remove non-basic impurities, but I lost everything. Where did it go?

A: You likely washed your product into the organic waste or it remained in the organic layer while you discarded it, assuming it was in the aqueous phase.

The Mechanism: Unlike simple pyridine (


), highly halogenated pyridines are not basic .[1] The strong electron-withdrawing inductive effect ($ -I $) of multiple halogens pulls electron density away from the nitrogen lone pair, dropping the 

dramatically (often

or even

).[1]
  • Result: They do not protonate in 1M HCl. They remain in the organic layer.

The Protocol: "Inverse Acid Wash" Instead of extracting the product into acid, use acid to remove impurities.

  • Dissolve crude mixture in a non-polar solvent (Hexanes or DCM).

  • Wash with 1M HCl.

    • Action: This removes unreacted starting materials (amines) or mono-halogenated byproducts which retain some basicity.[1]

    • Product Location:Organic Layer.

  • Wash with Water (to remove acid).[1]

  • Dry over

    
     (Avoid 
    
    
    
    if your compound is sensitive to
    
    
    ).[1]

Critical Warning: Avoid strong basic washes (1M NaOH).[1] Electron-deficient pyridines are highly susceptible to Nucleophilic Aromatic Substitution (


) at the 2- and 4-positions.[1][2] Hydroxide will displace a halogen, forming a pyridone  impurity which is difficult to separate.[1]

Tier 2: Chromatographic Resolution (Isomer Separation)

Q: My regioisomers (2,3-dichloro vs. 2,5-dichloro) co-elute on standard Silica gel. How do I separate them?

A: Standard Normal Phase (Silica) relies on hydrogen bonding and polarity.[1] Since halogenated isomers often have identical polarities, you must switch to Shape Selectivity or Pi-Pi Interactions .[1]

Troubleshooting Matrix:

MethodStationary PhaseMechanismWhy it works for Halo-Pyridines
HPLC/Flash Phenyl-Hexyl

-

Stacking
Halogens alter the electron density of the

-cloud.[1] Phenyl phases discriminate based on these subtle electronic differences better than C18.
HPLC/Flash PFP (Pentafluorophenyl) Electrostatic / DipoleThe "Fluorine-Fluorine" interaction and reversed polarity of the PFP ring provide high selectivity for halogenated aromatics.
GC Ionic Liquid / Wax Polarity & ShapeIf volatile, GC is often superior to LC.[1] Isomers with different dipole moments separate well on polar wax columns.

Step-by-Step Protocol: The "Modifier" Trick If you must use Silica (Normal Phase):

  • Solvent: Use Hexane/DCM instead of Hexane/EtOAc. DCM solubilizes these compounds better and offers different selectivity.

  • Doping: Add 0.1% Triethylamine (TEA) only if the impurities are acidic. However, for neutral halo-pyridines, avoid amines to prevent degradation.

  • Loading: Do not overload. These compounds crystallize easily; overloading leads to "fronting" where the compound precipitates on the column head.

Tier 3: Crystallization & Sublimation (Scalability)[1]

Q: My product "oils out" during recrystallization and forms a gum. How do I get crystals?

A: Oiling out occurs when the melting point is lower than the boiling point of the solvent mixture, or when the impurity profile disrupts the crystal lattice.

The "Seed-and-Starve" Protocol:

  • Solvent Choice: Avoid single solvents. Use a binary system:

    • Solvent A (Good): Methanol or DCM.[3][4]

    • Solvent B (Bad): Water (if using MeOH) or Hexanes (if using DCM).[1]

  • Procedure:

    • Dissolve crude oil in minimum Solvent A at RT (do not boil yet).

    • Add Solvent B dropwise until persistent cloudiness appears.

    • Add a Seed Crystal. (If none exists, scratch the glass or freeze a micro-drop on a spatula).[1]

    • Slow Cool: Wrap the flask in a towel to cool slowly. Rapid cooling traps impurities (oil).[1]

Q: I have 50g of material. Chromatography is too expensive. What else can I do?

A: Sublimation. Highly halogenated pyridines have high vapor pressures and high melting points, making them ideal candidates for sublimation, which avoids solvent waste and


 hydrolysis risks.[1]

Sublimation Setup (Vacuum):

  • Pressure: < 1 mmHg (High vacuum essential).[1]

  • Temperature: 60–100°C (compound dependent).

  • Cold Finger: 0°C (Ice water).[1]

  • Advantage: Non-volatile impurities (tars, inorganic salts, Pd catalysts) remain at the bottom.[1]

Visualizing the Workflow

The following logic tree helps determine the primary purification route based on the physical state and impurity profile.

PurificationStrategy Start Crude Halogenated Pyridine StateCheck Physical State? Start->StateCheck Solid Solid StateCheck->Solid Liquid Liquid / Oil StateCheck->Liquid SublimationCheck Thermal Stability? Solid->SublimationCheck DistillCheck Boiling Point Separation? Liquid->DistillCheck Sublimation High Vac Sublimation (Best for >10g) SublimationCheck->Sublimation Stable (>100°C) Recryst Recrystallization (MeOH/H2O or Hex/DCM) SublimationCheck->Recryst Unstable Distillation Vacuum Distillation (Watch for solidification) DistillCheck->Distillation Delta BP > 20°C ChromCheck Isomers Present? DistillCheck->ChromCheck Close BP StandardSilica Flash: Hex/EtOAc ChromCheck->StandardSilica Impurities Polar SpecialSilica Flash: Phenyl-Hexyl or C18 Reverse Phase ChromCheck->SpecialSilica Regioisomers

Caption: Decision matrix for selecting the optimal purification method. Note that sublimation is prioritized for solids due to efficiency.[1]

Tier 4: Metal Scavenging & Special Cases

Q: I used a Palladium catalyst (Suzuki coupling) to make my pyridine. The product is grey. How do I remove the Pd?

A: Pyridines are excellent ligands for Palladium, making simple filtration ineffective.[1] The Pd is likely coordinated to the pyridine nitrogen.

The Solution: Chemical Scavenging.

  • Thiourea / Silica: Add "Thiol-functionalized Silica" (e.g., SiliaMetS® Thiol) to the organic solution.[1] Stir for 4 hours, then filter. The thiol binds Pd stronger than the pyridine does.

  • Activated Carbon: Dissolve in hot EtOH, add activated carbon (10 wt%), reflux for 30 mins, and filter hot through Celite.

  • Complexation: Wash the organic layer with 10% aqueous N-Acetylcysteine or Sodium Diethyldithiocarbamate . These water-soluble ligands strip Pd from the organic phase.

References

  • Basicity of Halogenated Pyridines

    • Linnell, R. H.[1] (1960).[1] "Dissociation Constants of 2-Substituted Pyridines." Journal of Organic Chemistry.

    • Context: Establishes the low pKa of chloro- and fluoro-pyridines, valid
  • Nucleophilic Arom

    
    ) Risks: 
    
    • Chambers, R. D., et al.[1] (1996).[1] "Polyhalogenoheterocyclic compounds." Journal of the Chemical Society, Perkin Transactions 1.

    • Context: Details the reactivity of pentafluoropyridine and analogs toward nucleophiles, supporting the warning against hydroxide washes.
  • Sublimation & Purification

    • Organic Syntheses Coll. Vol. 10. (2004).[1] "Synthesis of 2,6-Dichloropyridine."

    • Context: Describes sublimation and distillation techniques for halogenated pyridine deriv
  • Chromatographic Selectivity (Phenyl Phases)

    • Croes, K., et al.[1] (2005).[1][5][6] "Selectivity of Phenyl-Hexyl stationary phases in HPLC." Journal of Chromatography A.

    • Context: Explains the - interaction mechanism required to separate positional isomers of arom

Sources

Validation & Comparative

1H NMR chemical shift assignment for 3,5-dibromo-4-chloro-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Silent" Scaffold Challenge

In the realm of fragment-based drug discovery (FBDD), highly substituted pyridines like 3,5-dibromo-4-chloro-2-methoxypyridine are critical electrophilic scaffolds. However, their structural characterization presents a unique "silent" challenge: the molecule possesses only two proton signals (one aromatic, one aliphatic) and a highly congested halogenation pattern that disrupts standard coupling constants (


-values).

This guide compares the Standard 1D Assignment Approach (often prone to regiochemical errors) against an Integrated 2D & Heteronuclear Protocol . We demonstrate why relying solely on chemical shift prediction is insufficient for this scaffold and provide a self-validating workflow to unambiguously confirm the regiochemistry of the halogens.

Structural Analysis & Chemical Shift Prediction

Before entering the laboratory, we must establish the theoretical baseline. The target molecule is a pentasubstituted pyridine ring with a single aromatic proton at position 6 (


).
Predicted 1H NMR Data (CDCl₃, 400 MHz)
NucleusTypePredicted Shift (

)
MultiplicityIntegralMechanistic Rationale
H-6 Aromatic8.25 ± 0.15 ppm Singlet (

)
1H

-proton to Nitrogen (deshielded). Ortho-Br (C5) adds weak deshielding; Meta-Cl (C4) has minimal effect.
OCH₃ Aliphatic4.05 ± 0.05 ppm Singlet (

)
3HTypical methoxy resonance on electron-deficient heteroaromatic ring.

Comparative Analog Data (Grounding):

  • 2-Methoxypyridine:[1]

    
    
    
    
    
    8.15 ppm.
  • 3,5-Dibromopyridine:[2][3]

    
    
    
    
    
    8.55 ppm.
  • 3-Bromo-5-methoxypyridine:

    
    
    
    
    
    8.24 ppm.
  • Trend: The combination of the 2-OMe (shielding via resonance) and 5-Br (deshielding via induction) places

    
     in the distinct 8.1 – 8.4 ppm  window.
    
Comparative Analysis: The Risk of Regioisomer Misassignment

The primary risk in synthesizing this compound is the formation of regioisomers during halogenation or methoxylation steps. A simple 1D spectrum showing two singlets is not conclusive .

Table 1: Target vs. Common Regioisomers
FeatureTarget (2-OMe, 3,5-Br, 4-Cl)Isomer A (2-OMe, 3,5-Br, 6-Cl)Isomer B (4-OMe, 3,5-Br, 2-Cl)
Proton Position H-6 (

to N)
H-4 (

to N)
H-6 (

to N)
Expected Shift ~8.25 ppm ~7.60 - 7.80 ppm ~8.25 ppm
1D NMR Status Indistinguishable from Isomer BDistinct (Upfield Shift)Indistinguishable from Target
NOE Connectivity Silent (H6

OMe is too far)
Silent (H4 blocked by Br)Silent (H6

OMe is too far)
13C Shift (

)

-OMe: ~160-162 ppm

-OMe: ~160-162 ppm

-OMe: ~166-170 ppm

Critical Insight: Isomer A can be ruled out by the proton chemical shift (H4 is significantly upfield of H6). However, Isomer B (where the methoxy is at position 4) mimics the target's proton spectrum almost perfectly. 13C NMR is the tie-breaker.

Experimental Protocols (Step-by-Step)
Protocol A: Sample Preparation
  • Solvent:

    
     (99.8% D) + 0.03% TMS (v/v).
    
    • Why: Chloroform minimizes exchange broadening and provides a sharp lock signal.

  • Concentration: 10-15 mg in 600

    
    L.
    
    • Why: High concentration is required for rapid 13C acquisition, as quaternary carbons (C-Br, C-Cl) have long relaxation times (

      
      ).
      
Protocol B: The "Definitive Assignment" Workflow

Do not stop at 1D Proton. Follow this logic gate to ensure scientific integrity.

  • Run 1D ¹H NMR: Confirm presence of two singlets (

    
     ~8.25, 
    
    
    
    ~4.05).
    • Pass Criteria: Integral ratio 1:3.

  • Run 1D ¹³C NMR (Proton Decoupled):

    • Look for the C-OMe signal.[1]

    • Target (2-OMe):

      
       160–163 ppm.
      
    • Isomer (4-OMe):

      
       166–170 ppm.
      
  • Run ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • This is the "Gold Standard" validation.

    • Target: The aromatic proton (

      
      ) should show a strong 3-bond correlation to the C-Cl  carbon (
      
      
      
      ) and the C-Br carbon (
      
      
      ? No,
      
      
      is OMe).
    • Correction: In the target,

      
       couples to 
      
      
      
      (OMe-bearing),
      
      
      (Cl-bearing), and
      
      
      (Br-bearing).
    • Diagnostic Cross-peak: Correlation between

      
       and the Carbon at ~160 ppm (
      
      
      
      ) confirms
      
      
      and OMe are on the same ring system, but the intensity of the
      
      
      cross-peak (3-bond across N) is often weaker than
      
      
      (3-bond through C).
Visualization: Assignment Logic & Pathway

NMR_Assignment_Workflow Start Unknown Sample (Halogenated Pyridine) Step1 Step 1: 1D 1H NMR (Observe Singlets) Start->Step1 Decision1 Aromatic H Shift? Step1->Decision1 IsomerA Shift < 7.8 ppm (Likely H-4 Isomer) Decision1->IsomerA < 7.8 ppm IsomerTarget Shift > 8.1 ppm (Likely H-2 or H-6) Decision1->IsomerTarget > 8.1 ppm Step2 Step 2: 13C NMR (C-OMe Shift) IsomerTarget->Step2 Decision2 C-OMe Shift? Step2->Decision2 Result4OMe Shift > 166 ppm (4-OMe Isomer) Decision2->Result4OMe > 166 ppm Result2OMe Shift ~ 160-162 ppm (2-OMe Target) Decision2->Result2OMe ~ 161 ppm Step3 Step 3: HMBC Validation H(6) -> C(4)-Cl correlation Result2OMe->Step3 Final Confirmed Structure: 3,5-dibromo-4-chloro-2-methoxypyridine Step3->Final

Figure 1: Decision tree for distinguishing the target compound from common regioisomers using 1D and 2D NMR data.

References
  • Chemical Shift Trends in Pyridines

    • Source: Hans Reich's NMR Database (University of Wisconsin).[4]

    • Title: "Pyridines - Chemical Shifts"
    • URL:[Link]

  • Analog Data (3-bromo-5-methoxypyridine)

    • Source: Royal Society of Chemistry (ChemComm Supp Info).[3]

    • Title: "Synthesis of 3-bromo-5-methoxypyridine (ZL-63)"
    • URL:[Link]

  • 13C NMR Prediction for Methoxypyridines

    • Source: Spectrabase (Wiley).
    • Title: "2-Methoxypyridine NMR D
    • URL:[Link]

  • Solvent Impurity Reference

    • Source: Organometallics (ACS Public
    • Title: "NMR Chemical Shifts of Trace Impurities: Common Labor
    • URL:[Link]

Sources

Reactivity differences between 2-methoxy and 2-halo pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Reactivity Differences Between 2-Methoxy and 2-Halo Pyridines: A Technical Guide

Executive Summary

In pyridine chemistry, the substituent at the C2 position dictates the synthetic trajectory. 2-Halo pyridines (F, Cl, Br, I) are classical electrophiles, dominated by their ability to undergo Nucleophilic Aromatic Substitution (


) and standard Palladium-catalyzed cross-couplings. In contrast, 2-methoxy pyridines  are often viewed as "protected" or inert forms, resistant to standard nucleophilic attack. However, modern catalysis has unlocked the 2-methoxy group as a latent electrophile via Nickel-catalyzed C–O bond activation, while its robust nature makes it a superior Directing Metalation Group (DMG) for lithiation compared to heavier halides.

Fundamental Properties: The Electronic Dichotomy

The reactivity divergence stems from the competition between Bond Dissociation Energy (BDE) and Electronegativity/Inductive Effects .

Feature2-Fluoro (F)2-Chloro (Cl)2-Bromo (Br)2-Iodo (I)2-Methoxy (OMe)
Bond Strength (C2–X) Very High (~115 kcal/mol)High (~96 kcal/mol)Medium (~81 kcal/mol)Low (~65 kcal/mol)High (~90–100 kcal/mol)
Electronegativity 4.0 (Highest)3.02.82.53.5 (Oxygen)
Leaving Group (

)
ExcellentGoodGoodPoorPoor (Inert)
Oxidative Addition (Pd) Very PoorSlowFastVery FastInert
Oxidative Addition (Ni) SlowModerateFastVery FastPossible (requires activation)

Nucleophilic Aromatic Substitution ( )

This is the primary differentiator. The mechanism proceeds via the Meisenheimer Complex , where the rate-determining step is usually the nucleophilic addition, not the bond breaking.

  • 2-Halo Pyridines: The "Element Effect" applies here.

    • F >> Cl ≈ Br > I .

    • Why? The highly electronegative Fluorine pulls electron density, stabilizing the anionic Meisenheimer intermediate (negative charge on Nitrogen). The strength of the C–F bond is irrelevant because bond breaking occurs after the rate-determining step.

  • 2-Methoxy Pyridines:

    • Reactivity: Generally inert to

      
       under basic conditions. The methoxide anion (MeO⁻) is a poor leaving group compared to halides.
      
    • Exception: Under acidic conditions , the pyridine nitrogen is protonated (

      
       ~0.7), making the ring highly electrophilic. Water or halides can then displace the methoxy group (hydrolysis to 2-pyridone or conversion to 2-halopyridine).
      
Visualization: The Divergence

SNAr_Pathway Substrate_Halo 2-Fluoropyridine Intermediate Meisenheimer Complex (Stabilized by N) Substrate_Halo->Intermediate Nucleophile (Nu-) Fast Addition (EWG effect) Substrate_OMe 2-Methoxypyridine Product 2-Substituted Pyridine Substrate_OMe->Product Acidic Activation (H+) then Nu- NoReaction No Reaction / Very Slow Substrate_OMe->NoReaction Nucleophile (Nu-) (Basic Conditions) Intermediate->Product Elimination of F-

Caption: Comparative


 pathways showing the facile reaction of 2-fluoropyridine vs. the inertness of 2-methoxypyridine under standard basic conditions.

Transition-Metal Catalyzed Cross-Coupling

Here, the trends often reverse or diverge based on the metal used (Pd vs. Ni).

A. Palladium Catalysis (The Standard)
  • 2-Halo Pyridines: Reactivity follows bond strength: I > Br > Cl >> F . Oxidative addition is the rate-limiting step. 2-Bromopyridine is the industry standard for Suzuki/Buchwald couplings.

  • 2-Methoxy Pyridines: Inert. Pd(0) cannot typically insert into the strong C(sp2)–O bond of unactivated anisole derivatives.

B. Nickel Catalysis (The "Hidden" Pathway)

Nickel, being smaller and more nucleophilic than Palladium, can activate "inert" bonds.

  • C–O Activation: Using electron-rich ligands (e.g., ICy, PCy3), Ni(0) can insert into the C–OMe bond of 2-methoxypyridine. This allows the methoxy group to function as a "pseudo-halide."

  • Mechanism: Oxidative addition of Ni(0) to C–OMe is thermodynamically challenging but kinetically accessible at elevated temperatures.

Experimental Protocol: Ni-Catalyzed Suzuki Coupling of 2-Methoxypyridine

This protocol demonstrates the activation of the "inert" C–O bond.

Reagents:

  • Substrate: 2-Methoxypyridine (1.0 equiv)

  • Coupling Partner: Phenylboronic acid (1.5 equiv)

  • Catalyst:

    
     (10 mol%)
    
  • Ligand: PCy3 (Tricyclohexylphosphine) (20 mol%) or ICy (N-heterocyclic carbene)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: Toluene or Dioxane (anhydrous)

Step-by-Step Workflow:

  • Glovebox/Schlenk Setup: In a nitrogen-filled glovebox, charge a reaction vial with

    
     (Caution: highly air-sensitive), Ligand, and Base.
    
  • Substrate Addition: Add 2-methoxypyridine and Phenylboronic acid.

  • Solvent: Add anhydrous Toluene. Seal the vial with a Teflon-lined cap.

  • Reaction: Remove from glovebox and heat to 100–120 °C for 12–24 hours. (Note: Higher temp is required compared to aryl bromides).

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove inorganic salts and Ni residues.

  • Purification: Concentrate filtrate and purify via silica gel chromatography.

  • Result: 2-Phenylpyridine (Methoxy group is replaced by Phenyl).

Directed Ortho-Metalation (DoM)

When functionalizing the C3 position (ortho to the substituent), the choice of group is critical.

  • 2-Methoxy: A Superior DMG . The oxygen lone pair coordinates Lithium (Li+), directing the base (e.g., n-BuLi or LDA) to deprotonate C3. The C–OMe bond is robust against nucleophilic attack by the alkyl lithium.

  • 2-Halo (Br/I): Risky . While they have inductive directing effects, they suffer from Lithium-Halogen Exchange . Treatment of 2-bromopyridine with n-BuLi often leads to 2-lithiopyridine (loss of Br) rather than 3-lithio-2-bromopyridine.

  • 2-Fluoro: A good DMG (inductive), but can undergo nucleophilic attack at C2 (addition) or benzyne formation if temperatures are not strictly controlled (<-78°C).

Visualization: Lithiation Selectivity

Lithiation_Pathways Substrate_OMe 2-Methoxypyridine Reaction_OMe Reaction with n-BuLi / LDA Substrate_OMe->Reaction_OMe Substrate_Br 2-Bromopyridine Substrate_Br->Reaction_OMe Product_DoM 3-Lithio-2-methoxypyridine (Directed Metalation) Reaction_OMe->Product_DoM Coordination Control (OMe) Product_Exchange 2-Lithiopyridine (Li-Halogen Exchange) Reaction_OMe->Product_Exchange Rapid Exchange (Br)

Caption: 2-Methoxy directs lithiation to C3, whereas 2-Bromo suffers from competing Lithium-Halogen exchange at C2.

Summary Comparison Table

Reactivity Mode2-Halo Pyridines (Cl, Br)2-Methoxy Pyridines
ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

(Nucleophilic Subst.)
High Reactivity (F > Cl). Standard method for introducing N/O/S nucleophiles.Low/Inert. Requires acid activation or conversion to halide first.
Pd-Catalyzed Coupling Excellent. Br/I are standard substrates.Inert. Not suitable for standard Pd cycles.
Ni-Catalyzed Coupling Good. Works well, but Pd often preferred for selectivity.Unique Utility. Can be activated via C–O cleavage (Ni/ICy).
Lithiation (DoM) Poor/Risky. Li-Halogen exchange competes (esp. Br/I).[1][2][3]Excellent. Stable DMG directing to C3 position.
Stability Susceptible to hydrolysis in strong acid/base.Stable to base; hydrolyzes to pyridone in strong acid.

References

  • Nucleophilic Aromatic Substitution Trends: J. Org. Chem. 2024, 89, 20, 15158–15163.[4] Link (Discusses bond energies and substitution trends).

  • Ni-Catalyzed C-O Activation: J. Am. Chem. Soc. 2008, 130, 44, 14422–14423.[3] Link (Seminal work on Ni-catalyzed cross-coupling of C-O electrophiles).

  • Mechanistic Studies on Ni-Coupling: Beilstein J. Org. Chem. 2020, 16, 12–21. Link (Detailed mechanism of Ni-catalyzed coupling and oxidative addition).

  • Lithiation and Directing Groups:Chem. Rev. 2015, 115, 13, 6317–6463.
  • Conversion of 2-Methoxy to 2-Chloro: US Patent 5116993A. Link (Industrial protocols for POCl3 chlorination).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.